Product packaging for Spiro[cyclobutane-1,3'-indolin]-2'-one(Cat. No.:CAS No. 103490-52-4)

Spiro[cyclobutane-1,3'-indolin]-2'-one

Cat. No.: B2532996
CAS No.: 103490-52-4
M. Wt: 173.215
InChI Key: ODQBPEFJSDUTNI-UHFFFAOYSA-N
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Description

Spiro[cyclobutane-1,3'-indolin]-2'-one (CAS 103490-52-4) is a synthetically versatile spirocyclic oxindole of high interest in medicinal chemistry and advanced materials research. With a molecular formula of C11H11NO and a molecular weight of 173.21 g/mol, this compound serves as a privileged scaffold for constructing complex molecules . Its core structure is characterized by a spiro-fused cyclobutane and indolinone system. Researchers value this compound for its significant potential across multiple domains. In medicinal chemistry, its derivatives are explored as potential therapeutic agents. Notably, interaction studies reveal that certain derivatives can act as selective inhibitors of bromodomain proteins, which are key epigenetic regulators involved in gene expression, positioning them as promising candidates for targeted cancer therapies . Additionally, some derivatives have demonstrated antimicrobial properties, suggesting applicability in combating bacterial infections . Beyond its biological activities, the unique structural and electronic properties of this compound make it a valuable building block in material science for developing novel materials with specific mechanical or electronic characteristics . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H11NO B2532996 Spiro[cyclobutane-1,3'-indolin]-2'-one CAS No. 103490-52-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

spiro[1H-indole-3,1'-cyclobutane]-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO/c13-10-11(6-3-7-11)8-4-1-2-5-9(8)12-10/h1-2,4-5H,3,6-7H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODQBPEFJSDUTNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)C3=CC=CC=C3NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for Spiro Cyclobutane 1,3 Indolin 2 One and Its Derivatives

Direct Construction of the Spirocyclic System

The most direct and atom-economical approaches to the spiro[cyclobutane-1,3'-indolin]-2'-one skeleton involve the formation of the four-membered cyclobutane (B1203170) ring directly onto the C3-position of the indolin-2-one core. These methods primarily include cycloaddition reactions and certain ring-closing strategies.

The [2+2]-cycloaddition is arguably the most straightforward and powerful strategy for the construction of cyclobutane rings. acs.orgresearchgate.net This approach involves the reaction of two double-bond-containing components to form a four-membered ring. In the context of this compound synthesis, this typically involves the reaction of a 3-alkylideneindolin-2-one with an alkene. acs.org

Intermolecular [2+2]-cycloaddition reactions provide a versatile route to a wide array of 3-spirocyclobutyl oxindoles by combining different 3-alkylideneindolin-2-ones and alkene substrates. acs.org Significant progress has been made in organocatalytic [2+2]-cycloadditions involving 3-ylideneoxindoles. rsc.org For example, α,α-diphenyl prolinol catalysts have been successfully employed to mediate the [2+2]-cycloaddition of 3-ylideneoxindoles with enals. rsc.org Another notable strategy is the ketene (B1206846) [2+2] cycloaddition, which serves as a key step in the synthesis of various spiro-annulated cyclobutane derivatives. niscpr.res.in These methods are valued for their ability to construct the complex spirocyclic framework in a single, efficient step.

A significant advancement in this area is the use of visible-light-mediated triplet energy transfer, which offers an efficient pathway for the intermolecular [2+2]-cycloaddition of 3-alkylideneindolin-2-ones with various alkenes. acs.orgnih.gov This strategy has proven effective for creating diverse 3-spirocyclobutyl oxindoles and is even applicable to the late-stage modification of complex drug molecules. acs.orgresearchgate.net

Entry3-Alkylideneindolin-2-oneAlkeneCatalyst/ConditionsProduct Yield (%)Reference
1(E)-3-(butan-2-ylidene)indolin-2-oneStyreneVisible Light, Photocatalyst98 acs.org
25-chloro-3-(propan-2-ylidene)indolin-2-oneStyreneVisible Light, Photocatalyst82 acs.org
33-Cyclopentylideneindolin-2-oneStyreneVisible Light, Photocatalyst91 acs.org
43-Cyclohexylideneindolin-2-oneStyreneVisible Light, Photocatalyst85 acs.org

Traditional photochemical [2+2] cycloadditions, often induced by high-energy ultraviolet (UV) light, represent a foundational method for synthesizing cyclobutane rings. researchgate.net This approach has been widely used for the synthesis of related spirocyclic systems, such as spiro[3.3]heptanes. nih.gov A key development in this area is the dearomative intermolecular [2+2] photocycloaddition, which allows for the transformation of planar aromatic systems like indoles into complex, C(sp³)-rich spiro-heterocycles. nih.gov This method demonstrates broad substrate scope, with indoles reacting readily with various DNA-conjugated alkenes, including unactivated and activated variants as well as exo-methylenecyclobutanes. nih.gov The versatility and operational simplicity of this protocol make it suitable for generating diverse DNA-encoded libraries (DELs) of novel spirocyclic compounds. nih.gov While effective, the use of environmentally harmful high-energy UV light has prompted a shift toward milder, visible-light-mediated alternatives. researchgate.net

The use of visible light to promote [2+2] cycloadditions has emerged as a green and efficient alternative to traditional UV-promoted photochemistry. rsc.org These reactions typically operate via a triplet-triplet energy transfer mechanism, initiated by a photocatalyst or photosensitizer that absorbs visible light. acs.orgrsc.org This strategy has been successfully applied to the synthesis of cyclobutane-fused indolines through the intermolecular [2+2] cycloaddition/dearomatization of indoles with olefins. rsc.org

A particularly effective application is the diastereoselective cyclodimerization of 3-phenacylideneoxindoles to produce dispiro[indoline-3,1'-cyclobutane-2',3''-indolines]. acs.orgresearchgate.net This reaction can be catalyzed by low loadings of photosensitizers, such as Ru(bpy)₃Cl₂ or Rose Bengal, under irradiation from white light LEDs. researchgate.netresearchgate.net The process is highly efficient, affording structurally complex products containing two spirocycles and four stereogenic centers in good yields and with excellent diastereoselectivity. researchgate.netresearchgate.net Similarly, the intermolecular reaction of 3-alkylideneindolin-2-ones with alkenes proceeds efficiently under visible light catalysis to yield 3-spirocyclobutyl oxindoles. acs.orgnih.gov Intramolecular variants of this reaction have also been developed, enabling the synthesis of highly strained cyclobutane-fused angular tetracyclic spiroindolines from indole (B1671886) derivatives via an energy transfer mechanism. acs.org

EntrySubstratePhotosensitizer (mol%)Light SourceYield (%)Diastereomeric Ratio (dr)Reference
13-PhenacylideneoxindoleRu(bpy)₃Cl₂ (2)36W White Light96>20:1 researchgate.net
21-Methyl-3-phenacylideneoxindoleRu(bpy)₃Cl₂ (2)36W White Light85>20:1 researchgate.net
35-Methyl-3-phenacylideneoxindoleRu(bpy)₃Cl₂ (2)36W White Light91>20:1 researchgate.net
43-YlideneoxindoleRose Bengal (0.125)Visible Lightup to 93Excellent researchgate.net

In addition to cycloadditions, the construction of the spiro-cyclobutane ring can be achieved through intramolecular ring-closing reactions. These methods often involve cascade or domino sequences where multiple bonds are formed in a single operation, offering high efficiency and stereocontrol.

Organocatalytic cascade reactions represent a powerful tool for the enantioselective synthesis of complex spirocyclic structures from simple precursors. nih.govmdpi.com These reactions, catalyzed by small chiral organic molecules, can construct multiple stereocenters, including spiro-quaternary carbons, with high fidelity. nih.govnih.gov A common strategy involves a Michael addition followed by an intramolecular alkylation or aldol (B89426) reaction to close the ring. rsc.orgarkat-usa.org

For instance, bifunctional chiral catalysts have been used to promote the reaction between methyleneindolinones and bromo-nitroalkanes. acs.org While reactions with 1-bromo-3-nitropropane (B3245209) lead to spirooxindole-fused cyclopentanes, the principles are adaptable for the synthesis of four-membered rings. acs.org The enantioselective construction of spirocycles is often highly efficient, affording products with multiple contiguous chiral centers in high yields and with excellent enantioselectivities (>99% ee). nih.govnih.gov The stereochemical outcome of these cascade reactions can be finely tuned, with factors such as the N-protecting group on the oxindole (B195798) ring playing a critical role in determining the configuration of the final product. nih.govnih.gov The development of these cascade processes provides convenient access to libraries of functionally diverse spirooxindoles. nih.gov

EntryReactant AReactant BCatalystCascade TypeProductYield (%)Enantioselectivity (ee %)Reference
13-Olefinic OxindolePentane-1,5-dial(R)-Diphenylprolinol silyl (B83357) etherMichael/AldolSpirocyclohexane oxindoleHigh>99 nih.govnih.gov
2Methyleneindolinone1-Bromo-3-nitropropaneChiral Bifunctional CatalystMichael/SpirocyclizationSpirocyclopentane oxindole15-69Excellent acs.org
33-Ylidene OxindoleVinyl IndoleAsymmetric Phosphoric AcidMichael/AlkylationSpirooxindoleN/AN/A rsc.org

Ring-Closing Reactions for Spirocyclobutane Formation

Metal-Catalyzed Cyclization Strategies

The construction of the this compound core has been effectively achieved through various metal-catalyzed cyclization reactions. These methods often involve the formation of a key carbon-carbon bond to close the cyclobutane ring onto the indolin-2-one precursor. Palladium-catalyzed reactions, in particular, have proven to be powerful tools in this endeavor.

One prominent strategy is the intramolecular Mizoroki–Heck reaction. This approach has been utilized in the synthesis of spiroindolines with high stereocontrol, demonstrating the versatility of palladium catalysis in constructing sterically demanding spirocyclic systems. acs.org The reaction typically proceeds via an exo-cyclization pathway to form five- or six-membered rings, which is favorable for minimizing steric strain. acs.org

Furthermore, palladium-catalyzed cascade reactions have been developed to assemble complex spirooxindole frameworks. For instance, a palladium-catalyzed spirocyclization of 2-bromoarylamides with vinyl bromides has been reported to generate spiroindenyl-2-oxindoles. This transformation proceeds through the formation of a spiropalladacycle intermediate arising from carbopalladation and subsequent C–H functionalization. nih.govnih.gov While not directly forming a cyclobutane ring, this methodology highlights the potential of palladium-catalyzed C-H activation and cascade processes in the synthesis of diverse spirooxindoles. A novel palladium-catalyzed spirocyclization involving a sequential Narasaka–Heck cyclization, C–H activation, and [4+2] annulation has also been developed for the synthesis of spirocyclic pyrrolines, showcasing the modularity of palladium catalysis. nih.gov

In addition to palladium, other transition metals can be employed. While specific examples for the direct synthesis of this compound are less common, the broader field of transition metal-catalyzed synthesis of spirooxindoles is well-established, suggesting potential for the application of other catalysts like rhodium or ruthenium in similar cyclization strategies. acs.org

Strain-Release Reactions of Bicyclo[1.1.0]butanes (BCBs)

The high ring strain of bicyclo[1.1.0]butanes (BCBs) makes them valuable precursors for the synthesis of cyclobutane-containing molecules through strain-release reactions. This strategy has been successfully applied to the construction of the this compound core.

A notable example involves a photochemical approach where a cyclization/alkylation reaction sequence of BCB-containing o-iodoanilides with alkenes furnishes functionalized spirocyclobutyl oxindoles. acs.org This visible-light-induced reductive aryl-alkylation proceeds under mild conditions and allows for the rapid assembly of these bioactive compounds. acs.org The reaction mechanism is believed to involve radical intermediates, expanding the repertoire of intermolecular reactions of BCBs with olefins. acs.org

Furthermore, the merger of C-C bond scission in BCBs with ruthenium-catalyzed remote C-H functionalization of heteroarenes provides a pathway to densely substituted cyclobutanes. d-nb.infonih.gov This method highlights the potential for creating complex this compound derivatives by carefully selecting the appropriate heterocyclic coupling partner. The versatility of BCBs is further demonstrated by their participation in formal [2σ+2π] cycloadditions, which have been realized through visible light-mediated triplet energy transfer catalysis, offering another avenue for the construction of related bicyclic systems. researchgate.net The unique reactivity of BCBs, driven by the release of their inherent strain energy, continues to be explored for the development of novel synthetic methodologies. researchgate.net Recent advancements in visible-light-induced strain-release reactions of BCBs, focusing on cycloaddition, cyclization, and ring-opening reactions, further underscore the potential of this strategy. rsc.orgrsc.orgrsc.org

Functionalization and Derivatization Strategies of the this compound Core

Once the this compound core is assembled, its further functionalization and derivatization are crucial for exploring structure-activity relationships and developing new chemical entities. The indolin-2-one moiety and the spirocyclic cyclobutane ring offer multiple sites for chemical modification.

Electrophilic Substitution Reactions on the Indolin-2-one Moiety

The aromatic ring of the indolin-2-one core is susceptible to electrophilic substitution reactions, allowing for the introduction of various functional groups. While specific studies on the electrophilic substitution of the parent this compound are not extensively documented in the reviewed literature, analogies can be drawn from the broader chemistry of oxindoles.

Standard electrophilic aromatic substitution protocols such as halogenation (e.g., with NBS or Br₂), nitration (e.g., with HNO₃/H₂SO₄), and Friedel-Crafts reactions can be anticipated to proceed on the benzene (B151609) ring of the indolinone. The position of substitution will be directed by the electronic nature of the lactam and any existing substituents on the aromatic ring.

Nucleophilic Additions and Substitutions

The carbonyl group of the lactam in the indolin-2-one moiety is a key site for nucleophilic attack. Although the amide resonance reduces its reactivity compared to a ketone, strong nucleophiles can add to the carbonyl carbon.

Grignard reagents and organolithium compounds are expected to add to the carbonyl group, leading to the formation of tertiary alcohols after workup. While direct examples on the this compound are scarce, related transformations on similar spiro-oxindole systems have been reported. For instance, a one-pot procedure involving the conjugate addition of Grignard reagents to (2-nitroalkenyl)indoles followed by a spirocyclization has been developed for the synthesis of spiro[indole-3,5'-isoxazoles], demonstrating the utility of Grignard reagents in constructing and modifying spiro-indole scaffolds. nih.govresearchgate.netnih.govrsc.org

The nitrogen atom of the lactam can also undergo nucleophilic substitution, typically after deprotonation with a suitable base. This allows for the introduction of various substituents on the nitrogen atom (N-alkylation or N-acylation). For example, N-acetyl groups have been incorporated into spiro[cyclohexane-1,3'-indolin]-2'-one (B182482) derivatives. nih.gov

Oxidation and Reduction Transformations

The this compound core can undergo various oxidation and reduction reactions to introduce further chemical diversity.

Reduction: The lactam carbonyl group can be reduced to a methylene (B1212753) group using strong reducing agents like lithium aluminum hydride (LiAlH₄), which would convert the this compound to the corresponding spiro[cyclobutane-1,3'-indoline] (B1614258). Weaker reducing agents, such as sodium borohydride (B1222165), are generally not effective in reducing amides but may reduce other functional groups present in the molecule. For instance, in the synthesis of certain spiro[cyclopropane-1,3'-indolin]-2'-one (B178442) derivatives, a carbonyl group elsewhere in the molecule was selectively reduced to an alcohol using sodium borohydride. researchgate.net

Oxidation: The indolinone ring can be oxidized to the corresponding isatin (B1672199) derivative. A series of spiro[indoline-3,2′-thiazolidine]-2,4′-diones were prepared through the oxidation of the corresponding spiroindoles using meta-chloroperoxybenzoic acid (mCPBA). semanticscholar.org Additionally, oxidative rearrangement reactions of related spirocyclobutane systems have been reported, suggesting that the cyclobutane ring itself could be a site for oxidative transformations under specific conditions. acs.org

Catalytic Arylboration and Related Carbon-Carbon Bond Forming Reactions

Modern cross-coupling reactions provide powerful tools for the derivatization of the this compound core, particularly for the formation of new carbon-carbon bonds.

Catalytic arylboration of spirocyclic cyclobutenes has been demonstrated as a method to access highly substituted spirocyclic cyclobutanes. researchgate.netnih.govnih.gov This reaction, which can be catalyzed by either a copper/palladium or a nickel system, allows for the introduction of an aryl group and a boryl group across the double bond of a spiro-cyclobutene precursor. researchgate.net The resulting borylated spirocyclobutane can then be further functionalized through subsequent cross-coupling reactions, such as the Suzuki-Miyaura coupling.

The Suzuki-Miyaura cross-coupling reaction is a versatile method for forming carbon-carbon bonds and has been applied to the synthesis of novel pyrrolyl and thiophenyl indazoles from their bromo-substituted precursors. mdpi.com A similar strategy could be envisioned for halo-substituted spiro[cyclobutane-1,3'-indolin]-2'-ones, where a halogen atom on the aromatic ring could be coupled with a variety of boronic acids or esters to introduce diverse aryl or heteroaryl substituents. This approach has been successfully used in the synthesis of bis-spirocyclic systems, where a bromo derivative was subjected to Suzuki coupling with different boronic acids. researchgate.net

Post-Synthetic Modifications of Peripheral Groups

The strategic modification of peripheral functional groups on the pre-formed this compound scaffold is a crucial step in generating molecular diversity for various scientific applications. While the direct post-synthetic modification of the this compound core is not extensively documented, established methodologies for modifying the broader class of spiro-oxindoles can be applied. These modifications typically target the indolinone (oxindole) moiety, including the nitrogen atom and substituents on its aromatic ring.

N-Functionalization of the Indolinone Ring

The nitrogen atom of the indolinone ring is a common site for post-synthetic modification, allowing for the introduction of a wide range of substituents that can modulate the compound's physicochemical properties.

N-Alkylation: The secondary amine of the indolinone core can be readily alkylated under basic conditions. For instance, the reaction of a spiro-oxindole with various alkyl dihalides, such as 1,6-dibromohexane, in the presence of a base like potassium carbonate (K₂CO₃) can yield N-alkylated products. researchgate.net This method is versatile and can be used to introduce simple alkyl chains, functionalized linkers, or to form larger ring structures if a dihalide is used. researchgate.net The selective N-alkylation of the oxindole fragment has been employed after the initial construction of complex spiro-heterocyclic systems, highlighting its utility as a late-stage diversification strategy. nih.gov

N-Arylation: While less common than N-alkylation, N-arylation can be achieved through cross-coupling reactions, providing access to derivatives with extended aromatic systems.

Modification of the Aromatic Ring

Substituents on the benzene ring of the indolinone core offer another handle for diversification. Halogenated derivatives, in particular, serve as versatile precursors for cross-coupling reactions.

Suzuki-Miyaura Cross-Coupling: This palladium-catalyzed reaction is a powerful tool for forming carbon-carbon bonds. A bromo-substituted this compound can be coupled with a variety of aryl or heteroaryl boronic acids. researchgate.net The reaction typically employs a palladium catalyst, such as Pd(dppf)Cl₂, and a base like potassium carbonate in a suitable solvent like dimethoxyethane. nih.gov This methodology allows for the introduction of diverse aromatic and heteroaromatic moieties onto the spiro-oxindole scaffold. researchgate.netnih.gov The scope of the reaction is broad, tolerating various functional groups on the boronic acid partner, such as formyl and cyano groups. researchgate.net

Modification of Other Peripheral Groups

Functional groups appended to either the cyclobutane or the indolinone ring can also be transformed post-synthetically.

Reduction of Ester Groups: If the this compound scaffold contains an ester group, for example on the cyclobutane ring, it can be reduced to the corresponding alcohol. Reagents like lithium borohydride are effective for the selective reduction of esters to alcohols. harvard.edu This transformation introduces a hydroxyl group, which can serve as a handle for further functionalization, such as etherification or esterification.

The following table summarizes the types of post-synthetic modifications applicable to the this compound scaffold based on methodologies developed for related spiro-oxindoles.

Modification Type Functional Group Targeted Reagents and Conditions Product Type Reference Example
N-AlkylationIndolinone N-HAlkyl halide, Base (e.g., K₂CO₃)N-Alkyl spiro-oxindole researchgate.netnih.gov
C-C CouplingAryl Halide (e.g., Ar-Br)Boronic acid, Pd catalyst, BaseAryl-substituted spiro-oxindole researchgate.netnih.gov
ReductionEster (e.g., -COOR)Reducing agent (e.g., LiBH₄)Alcohol (-CH₂OH) harvard.edu

Chemical Reactivity and Transformation Mechanisms of Spiro Cyclobutane 1,3 Indolin 2 One

Ring-Opening Reactions of the Cyclobutane (B1203170) Moiety

The significant ring strain of the cyclobutane ring in spiro[cyclobutane-1,3'-indolin]-2'-one derivatives is a powerful thermodynamic driving force for ring-opening reactions. These transformations are often catalyzed by Lewis acids, which activate the system and facilitate the cleavage of one of the cyclobutane C-C bonds. A prominent example of this reactivity is observed in reactions with donor-acceptor (D-A) cyclobutanes.

Under Lewis acid catalysis, such as with Scandium(III) triflate (Sc(OTf)₃), D-A cyclobutanes can undergo a formal [4+2] cycloaddition with iminooxindoles. nih.govrsc.org The proposed mechanism involves the coordination of the Lewis acid to an acceptor group (e.g., an ester) on the cyclobutane, which polarizes and weakens an adjacent C-C bond. rsc.orgrsc.org This facilitates a heterolytic ring-opening, generating a 1,4-zwitterionic intermediate. rsc.orgrsc.org This intermediate is then trapped by the iminooxindole in a subsequent cyclization step to form a new, more stable six-membered ring, such as a spiro[piperidine-3,2′-oxindole]. nih.govrsc.org This reaction demonstrates the utility of the cyclobutane moiety as a masked 1,4-dipole synthon, unlocked by Lewis acid catalysis.

Table 1: Lewis Acid-Catalyzed [4+2] Cycloaddition via Cyclobutane Ring-Opening

EntryLewis Acid CatalystSolventYield (%)Reference
1Sc(OTf)₃DCM82 nih.gov
2Yb(OTf)₃DCMNo Reaction nih.gov
3FeCl₃DCM30 nih.gov
4Sc(OTf)₃DCE72 nih.gov
5Sc(OTf)₃Toluene40 nih.gov

Reaction conditions typically involve an iminooxindole, a donor-acceptor cyclobutane, and a catalytic amount of Lewis acid in a suitable solvent at room temperature.

Cycloaddition Reactions Involving the Indolin-2-one System

The indolin-2-one core, particularly when derivatized to a 3-ylideneoxindole, presents an electron-deficient alkene that is highly reactive as a dipolarophile in cycloaddition reactions. The most common of these is the 1,3-dipolar cycloaddition, which provides a powerful method for constructing five-membered heterocyclic rings fused at the spiro center. acs.orgwikipedia.org

These reactions typically involve the in situ generation of a 1,3-dipole, such as an azomethine ylide, which then reacts with the exocyclic double bond of the 3-ylideneoxindole. nih.govresearchgate.net Azomethine ylides can be generated from various precursors, including the condensation of isatins with α-amino acids or from aziridines. nih.govresearchgate.net The concerted [3+2] cycloaddition proceeds with high stereoselectivity, leading to the formation of complex spiro[indoline-3,3'-pyrrolidine] (B2616578) or spiro[indoline-3,3'-pyrrolizine] scaffolds. nih.govresearchgate.net The regioselectivity and stereoselectivity of these reactions are influenced by the electronic and steric properties of both the dipole and the dipolarophile. acs.org

Beyond [3+2] cycloadditions, the 3-ylideneoxindole system can also participate in [2+2] cycloadditions. Organocatalytic methods, employing dienamine activation, have been developed for the formal [2+2] cycloaddition of 3-ylideneoxindoles with enals, yielding the this compound core with excellent stereocontrol. nih.govrsc.org Photocatalysis has also been employed to mediate the [2+2] cycloaddition of 3-ylideneoxindoles, leading to the formation of bispirooxindole cyclobutanes as single diastereomers. rsc.org

Table 2: Examples of Cycloaddition Reactions

Reaction TypeReactantsKey Product ScaffoldYield Range (%)Reference
1,3-Dipolar [3+2]3-Ylideneoxindole + Azomethine YlideSpiro[indoline-3,3'-pyrrolidine]76-95 nih.gov
1,3-Dipolar [3+2]3-Ylideneoxindole + Nitrile OxideSpiro[isoxazolin-3,3'-oxindole]up to 65 acs.org
Organocatalytic [2+2]3-Ylideneoxindole + EnalsThis compoundup to 83 nih.gov
Photocatalytic [2+2]3-Ylideneoxindole DimerizationBispirooxindole cyclobutaneHigh rsc.org

Rearrangement Pathways

The strained spirocyclic system of this compound and its derivatives can undergo various skeletal rearrangements to yield more complex or thermodynamically stable structures. These transformations often involve the cleavage of the strained four-membered ring, followed by the formation of new rings.

For example, spirocyclohexadienyl oxindoles, which share the strained spirocyclic feature, have been shown to undergo an unprecedented rearrangement into dearomatized phenanthridinones upon treatment with a strong base like lithium diisopropylamide (LDA). researchgate.net This transformation is believed to proceed through a thermodynamically driven proton transfer, leading to the cleavage of the bond between the spiro-carbon and the amide carbonyl, followed by ring expansion and rearrangement. researchgate.net While not directly involving a cyclobutane, this illustrates how strain at the spiro-center can be exploited for complex rearrangements.

In another context, oxidative fragmentation of oxindole (B195798) derivatives using a copper-catalyzed C-H peroxidation followed by a base-mediated rearrangement can lead to diverse heterocyclic scaffolds. caltech.edu Such strategies highlight the potential for the this compound core to be transformed into other valuable heterocyclic systems through controlled fragmentation and rearrangement pathways.

Mechanistic Studies of Spirocyclization Processes

The formation of the this compound scaffold itself is a topic of significant mechanistic interest. The construction of the C3-spirocyclic quaternary center can be achieved through various pathways, broadly categorized as radical-mediated or ionic.

Radical cyclizations offer a powerful method for constructing the spiro-oxindole framework. Visible-light photoredox catalysis has emerged as a key technology in this area, enabling the generation of radical intermediates under mild conditions. chemrxiv.orgrsc.org

One strategy involves a strain-release radical spirocyclization. chemrxiv.orgthieme-connect.de In this approach, a radical (e.g., a sulfonyl radical generated from a sulfonyl chloride via a photoredox cycle) adds to the highly strained C-C σ-bond of a bicyclo[1.1.0]butane (BCB) tethered to an indolinone precursor. chemrxiv.org This addition results in ring-opening to form a cyclobutyl radical, which then undergoes a 5-exo-trig spirocyclization onto the indolinone moiety to form the final this compound product. thieme-connect.de The reaction cascade is driven by the release of strain energy from the BCB. chemrxiv.org

Another approach involves the intramolecular cyclization of an aryl radical onto a pendant alkene. For instance, an N-acyl 2-bromoanilide with a tethered cyclobutylidene group can be converted to the corresponding this compound via a radical cyclization mechanism. nih.gov

Table 3: Radical-Mediated Spirocyclization

MethodRadical SourceKey IntermediateCatalyst/InitiatorReference
Strain-Release CyclizationSulfonyl ChlorideCyclobutyl radicalPhotoredox catalyst (e.g., 4CzIPN) chemrxiv.org
Intramolecular Aryl Radical Cyclization2-BromoanilideAryl radicalAIBN or Bu₃SnH nih.gov
Visible Light 1,5-HATAryl IodideAlkyl radicalPhotoredox catalyst rsc.org

Ionic pathways, involving either anionic, cationic, or organometallic intermediates, are the most common methods for synthesizing spiro-oxindoles. These reactions often rely on the nucleophilicity of the C3-position of an enolized oxindole or the electrophilicity of a 3-ylideneoxindole.

Palladium-catalyzed C-H activation and arylation represents a powerful ionic/organometallic approach. In this method, a substrate containing an N-aryl amide and a tethered cyclobutane can undergo intramolecular C-H activation, directed by the amide group, to form a palladacycle intermediate. rsc.orgnih.gov Subsequent reductive elimination constructs the spiro-cyclobutane ring. rsc.orgnih.gov This process allows for the enantioselective synthesis of spirocyclobutyl oxindoles with high yields. rsc.org

Organocatalytic cascade reactions provide another versatile ionic route. For example, a Michael-initiated ring-closing cascade can be used to construct the this compound framework. nih.govnih.gov In a typical sequence, a chiral secondary amine catalyst activates an α,β-unsaturated aldehyde to form an enamine, which then reacts as a nucleophile with a 3-ylideneoxindole (Michael acceptor). The resulting intermediate then undergoes an intramolecular cyclization to form the cyclobutane ring, often with high stereocontrol. nih.govresearchgate.net

A direct alkylation approach involves treating indolin-2-one with a base like potassium hydroxide (B78521) to form an enolate, which then acts as a nucleophile, reacting with a 1,2-dihaloethane (e.g., 1,2-dibromoethane) in a tandem alkylation process to form the spiro-cyclopropane ring, a close structural analog. nih.govresearchgate.net A similar principle can be applied to form the cyclobutane ring using 1,3-dihalopropanes.

Table 4: Ionic Mechanisms for Spirocyclization

Mechanism TypeCatalyst/ReagentKey Step(s)Reference
Pd-Catalyzed C-H ArylationPd(OAc)₂ / LigandC-H activation, Reductive elimination rsc.org
Organocatalytic [2+2]Chiral Amine (e.g., Prolinol derivative)Dienamine formation, Cycloaddition nih.govrsc.org
Michael/Aldol (B89426) CascadeChiral Amine / Bifunctional CatalystMichael addition, Intramolecular aldol cyclization nih.gov
Base-Mediated AlkylationKOH / 1,3-DihalopropaneEnolate formation, Tandem Sₙ2 reaction nih.gov

Stereochemistry, Chirality, and Enantioselective Synthesis in Spiro Cyclobutane 1,3 Indolin 2 One Chemistry

Control of Stereocenters at the Spiro Junction

In [2+2] cycloaddition reactions, for instance between an (E)-alkenyloxindole and an N-allenamide, the approach of the reactants is meticulously controlled by a chiral catalyst. This control dictates the absolute configuration of the newly formed spiro center. nih.gov The diastereoselectivity of these cycloadditions is often very high, with many reported cases observing the formation of only a single diastereomer. semanticscholar.org This precise control is crucial as the formation of the cyclobutane (B1203170) ring can generate multiple new stereocenters, and their relative and absolute configurations are determined in this key bond-forming step.

Diastereoselective Synthetic Approaches

Diastereoselectivity in the synthesis of spiro[cyclobutane-1,3'-indolin]-2'-ones is often achieved through substrate control or catalyst control. A significant number of methods rely on [2+2] cycloaddition reactions, which have proven highly effective for constructing the spirocyclobutane ring with excellent diastereocontrol. rsc.org

For example, the copper-catalyzed one-pot, three-component reaction of isatin-derived ketimines can produce spiroazetidinimine-2-oxindoles, which are structurally related to the cyclobutane core, with high anti-diastereoselectivity. rsc.org While not a direct synthesis of the all-carbon cyclobutane ring, this illustrates how catalytic processes can direct the formation of specific diastereomers in spiro-oxindole systems. More directly, visible light-mediated cascade spirocyclisations have been developed, although initial reports indicated poor diastereoselectivity. rsc.org

The most significant advances have come from organocatalytic and transition metal-catalyzed [2+2] cycloadditions of 3-ylideneoxindoles. rsc.org These reactions often proceed with high diastereoselectivity, affording the spirocyclobutyl oxindole (B195798) as a single diastereomer. semanticscholar.org This level of control is essential for the synthesis of complex molecules with multiple stereocenters.

Enantioselective Catalytic Methodologies

The generation of Spiro[cyclobutane-1,3'-indolin]-2'-one in an enantiomerically pure form is critical for its potential applications. Both organocatalysis and transition metal catalysis have emerged as powerful tools to achieve this goal.

Organocatalytic Asymmetric Synthesis

Organocatalysis has provided significant breakthroughs in the enantioselective synthesis of spirocyclic oxindoles. rsc.org Specifically for spirocyclobutyl oxindoles, organocatalytic [2+2] cycloadditions of 3-ylideneoxindoles have been a key development. rsc.org Chiral amine catalysts, such as those derived from cinchona alkaloids or prolinol ethers, are frequently employed to activate substrates and induce enantioselectivity. nih.govnih.gov

For instance, (R)-diphenylprolinol silyl (B83357) ether has been used to catalyze tandem Michael/aldol (B89426) reactions to create spiro[cyclohexane-1,3'-indolin]-2'-one (B182482) derivatives with excellent enantioselectivities (>99% ee). nih.govnih.gov While this produces a six-membered ring, the principle of using chiral organocatalysts to control the stereochemical outcome of cascade reactions is directly applicable to the synthesis of four-membered spirocycles. These catalysts operate by forming chiral enamines or iminium ions, which then react with high facial selectivity.

Catalyst TypeReactantsProduct TypeEnantiomeric Excess (ee)Reference
Chiral SquaramideNitroolefins and 2-nitro-3-arylacrylatesSpirocyclopentane oxindolesUp to 97% nih.gov
Chiral Secondary Amine3-ylideneoxindoles and α,β-unsaturated aldehydesSpirocyclopentane oxindolesNot specified researchgate.net

This table showcases examples of organocatalysis in forming spiro-oxindole structures, illustrating the high levels of enantioselectivity achievable, a principle applied to spirocyclobutane synthesis.

Transition Metal-Catalyzed Asymmetric Synthesis

Transition metal catalysis offers a complementary and highly effective approach for the asymmetric synthesis of spirocyclobutyl oxindoles. Palladium-catalyzed enantioselective C–H arylation has been used to create oxindole spirocycles of various sizes, including the cyclobutane variant, which was formed in high yield, albeit with lower enantioselectivity compared to other ring sizes in early studies. rsc.org

A highly successful strategy involves the [2+2] cycloaddition of (E)-alkenyloxindoles with N-allenamides, catalyzed by a chiral N,N'-dioxide/Ni(OTf)₂ complex. nih.gov This method provides straightforward access to optically active spirocyclobutyl oxindole derivatives in good yields and with high stereoselectivities. nih.gov The chiral ligand, in coordination with the nickel(II) metal center, creates a chiral environment that effectively controls the stereochemical outcome of the cycloaddition. nih.govsemanticscholar.org

Catalyst SystemReaction TypeYieldEnantiomeric Excess (ee)Reference
Chiral L5-RaPr₂/Ni(OTf)₂[2+2] Cycloaddition89%90% nih.gov
Pd-CatalystEnantioselective C-H ArylationHighLower than other ring sizes rsc.org

This table presents data from transition metal-catalyzed syntheses of spirocyclobutyl oxindoles, highlighting the efficiency and stereocontrol of these methods.

Influence of Protecting Groups on Stereochemical Outcomes

The choice of the protecting group on the indolinone nitrogen (N-protecting group) can have a profound impact on the stereochemical outcome of the synthesis. nih.govnih.gov It has been observed that the electronic nature of the N-protecting group can critically affect ring closure and the ultimate stereochemistry. nih.gov

In organocatalytic cascade reactions, electron-withdrawing N-protecting groups (e.g., Boc) can lead to different diastereomeric products compared to electron-donating N-protecting groups (e.g., Bn). nih.govnih.gov For example, in the synthesis of spiro-epoxyoxindoles, a Boc protecting group led to high enantioselectivity but poor diastereoselectivity. rsc.org In another study on spirooxetanone formation, switching the N-protecting group from methyl to benzyl (B1604629) (N-Bn) resulted in a significant improvement in enantiomeric excess. rsc.org This influence is attributed to the protecting group's effect on the conformation of the transition state and the electronic properties of the oxindole substrate, thereby altering the facial bias of the incoming reactant. nih.gov

Resolution Techniques for Enantiomeric Purity

While asymmetric synthesis is the preferred method for obtaining enantiomerically pure compounds, classical resolution of a racemic mixture remains a viable and important technique. This is particularly useful when a direct enantioselective route is not available or is low-yielding. Chemical resolution involves reacting a racemic mixture with a single enantiomer of a chiral resolving agent to form a pair of diastereomers.

These diastereomers possess different physical properties (e.g., solubility, boiling point) and can be separated by standard laboratory techniques such as crystallization or chromatography. After separation, the chiral resolving agent is cleaved from each diastereomer to yield the individual enantiomers of the target compound. For spirocyclic ketones like this compound, chiral diols can be used as resolving agents. For instance, the chemical resolution of 1,1′-spirobisindane-3,3′-dione was successfully accomplished using (1R,2R)- or (1S,2S)-1,2-diphenylethane-1,2-diol as a recyclable chiral resolving agent. rsc.org This general methodology could be applied to resolve racemic this compound, providing access to enantiomerically pure material.

Advanced Spectroscopic and Spectrometric Characterization of Spiro Cyclobutane 1,3 Indolin 2 One and Its Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for determining the detailed structure of organic compounds in solution. For Spiro[cyclobutane-1,3'-indolin]-2'-one, which possesses a stereogenic spiro-center, NMR is crucial for confirming the carbon skeleton and elucidating the three-dimensional arrangement of atoms.

One-Dimensional and Two-Dimensional NMR Techniques

One-dimensional (1D) NMR, including ¹H (proton) and ¹³C (carbon-13) NMR, provides fundamental information about the chemical environment of the individual atoms.

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons of the indolinone ring, the methylene (B1212753) protons of the cyclobutane (B1203170) ring, and the N-H proton of the amide. The chemical shifts (δ) of the aromatic protons typically appear in the range of 6.5-8.0 ppm, with their multiplicity (singlet, doublet, triplet) and coupling constants (J) revealing their substitution pattern on the aromatic ring. The protons of the cyclobutane ring are expected to resonate in the aliphatic region, typically between 1.5 and 3.0 ppm. The amide proton (N-H) usually appears as a broad singlet at a downfield chemical shift.

¹³C NMR: The carbon-13 NMR spectrum provides information on the number of non-equivalent carbon atoms. For this compound, characteristic signals would include the carbonyl carbon (C=O) of the lactam, which is expected to appear significantly downfield (around 170-185 ppm). The spiro-carbon, being a quaternary carbon, will have a unique chemical shift. Aromatic carbons will resonate in the 110-150 ppm region, while the aliphatic carbons of the cyclobutane ring will be found upfield.

Two-dimensional (2D) NMR techniques are essential for establishing connectivity between atoms, which is vital for confirming the spirocyclic framework.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, allowing for the tracing of proton networks within the molecule. For instance, COSY would show correlations between adjacent protons on the aromatic ring and within the cyclobutane ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). This is instrumental in assigning the carbon signals based on their attached protons.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. This is crucial for determining the stereochemistry and preferred conformation of the molecule.

Below is a table of expected ¹H and ¹³C NMR chemical shifts for this compound, based on data from analogous spirooxindole structures.

Atom Expected ¹H Chemical Shift (ppm) Expected ¹³C Chemical Shift (ppm)
C=O-175 - 185
Spiro-C-45 - 55
Aromatic CH6.5 - 7.5110 - 130
Aromatic C (quaternary)-125 - 145
Cyclobutane CH₂1.8 - 2.820 - 35
NH8.0 - 10.0-

Conformational Analysis via NMR

The cyclobutane ring in this compound is not planar and can exist in a puckered conformation. The specific conformation can be investigated using NOESY experiments. By analyzing the through-space interactions (cross-peaks) between the protons of the cyclobutane ring and the protons on the indolinone moiety, the preferred spatial arrangement of the two rings relative to each other can be determined. The intensities of the NOE signals are inversely proportional to the sixth power of the distance between the protons, providing a powerful tool for conformational analysis.

X-ray Crystallography for Absolute Configuration Determination

While NMR spectroscopy provides excellent structural information in solution, single-crystal X-ray crystallography offers an unambiguous determination of the molecular structure in the solid state, including the absolute configuration of chiral centers. For a chiral molecule like this compound, obtaining a suitable single crystal and performing X-ray diffraction analysis would provide precise measurements of bond lengths, bond angles, and torsional angles.

This technique is the gold standard for confirming the spirocyclic nature of the molecule and for determining the relative and absolute stereochemistry of the spiro-carbon. The crystal packing information also reveals intermolecular interactions such as hydrogen bonding, which can influence the physical properties of the compound. For the closely related analog, spiro[cyclopropane-1,3'-indolin]-2'-one (B178442), X-ray crystallography has confirmed the spiro-fused ring system and the near-perpendicular orientation of the cyclopropane and indolinone rings. nih.gov

A representative table of crystallographic data that could be expected for this compound is shown below.

Parameter Expected Value
Crystal SystemMonoclinic or Orthorhombic
Space Groupe.g., P2₁/c or Pbca
a (Å)10 - 15
b (Å)5 - 10
c (Å)15 - 20
β (°)90 - 105 (for monoclinic)
Volume (ų)1500 - 2000
Z4 or 8

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a crucial technique for confirming the elemental composition of a molecule. By measuring the mass-to-charge ratio (m/z) of an ion with very high precision (typically to four or five decimal places), HRMS allows for the determination of the molecular formula. For this compound (C₁₁H₁₁NO), the expected exact mass can be calculated and compared to the experimentally measured mass. A close match between the calculated and observed mass provides strong evidence for the proposed molecular formula.

Ion Calculated Exact Mass
[M+H]⁺174.0913
[M+Na]⁺196.0733

Vibrational Spectroscopy (Infrared, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to the vibrational modes of its bonds.

For this compound, the IR spectrum would be expected to show several key absorption bands:

N-H Stretch: A sharp peak around 3200-3400 cm⁻¹ corresponding to the stretching vibration of the N-H bond in the lactam.

C=O Stretch: A strong, sharp absorption band in the region of 1680-1720 cm⁻¹ is characteristic of the carbonyl group in a five-membered lactam ring.

C-N Stretch: A peak in the 1100-1300 cm⁻¹ region can be attributed to the C-N stretching vibration.

Aromatic C-H Stretch: Signals above 3000 cm⁻¹.

Aromatic C=C Bending: Peaks in the 1450-1600 cm⁻¹ region.

Raman spectroscopy provides complementary information to IR spectroscopy. While strong IR bands are associated with polar bonds (like C=O), Raman spectroscopy is more sensitive to non-polar bonds and symmetric vibrations.

Functional Group Expected IR Frequency (cm⁻¹) Expected Raman Shift (cm⁻¹)
N-H Stretch3200 - 34003200 - 3400
C=O Stretch1680 - 17201680 - 1720
Aromatic C=C1450 - 16001450 - 1600
C-N Stretch1100 - 13001100 - 1300

Computational and Theoretical Studies on Spiro Cyclobutane 1,3 Indolin 2 One

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) serves as a cornerstone for investigating the molecular and electronic properties of Spiro[cyclobutane-1,3'-indolin]-2'-one. Through DFT calculations, a detailed picture of the molecule's three-dimensional arrangement and the distribution of its electrons can be obtained.

Molecular Geometry: DFT calculations, often employing basis sets such as 6-31G(d,p) or higher, can predict the optimized geometry of the molecule. Key parameters such as bond lengths, bond angles, and dihedral angles are determined. For this compound, of particular interest is the geometry around the spirocyclic carbon atom, which dictates the relative orientation of the cyclobutane (B1203170) and indolinone rings. It is anticipated that the two ring systems would be nearly perpendicular to each other, a common feature in spirocyclic systems. This is supported by X-ray crystallographic data for the analogous compound, Spiro[cyclopropane-1,3'-indolin]-2'-one (B178442), where the dihedral angle between the cyclopropane and indole (B1671886) ring systems is 87.65°.

Electronic Structure: DFT also provides invaluable information about the electronic properties of the molecule. The calculation of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial. The energy gap between HOMO and LUMO is a key indicator of the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap suggests a molecule that is more readily polarizable and reactive. For this compound, it is expected that the HOMO would be localized primarily on the electron-rich aromatic ring of the indolinone moiety, while the LUMO would be centered on the carbonyl group and the adjacent spiro-carbon.

Furthermore, the molecular electrostatic potential (MEP) surface can be mapped using DFT. This surface illustrates the charge distribution within the molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). In this compound, the oxygen atom of the carbonyl group is expected to be the most electron-rich site, while the hydrogen atom attached to the nitrogen would be electron-poor. This information is vital for predicting intermolecular interactions, such as hydrogen bonding.

Conformational Landscape Analysis

The flexibility of the cyclobutane ring in this compound introduces the possibility of multiple stable conformations. A thorough analysis of the conformational landscape is essential to understand the molecule's preferred shapes and the energy barriers between them.

Computational methods, such as systematic or stochastic conformational searches, can be employed to identify various low-energy conformers. Each identified conformer would then be subjected to geometry optimization and energy calculation using a suitable level of theory, like DFT. The puckering of the cyclobutane ring is a key conformational variable. It can exist in a planar or a puckered (bent) conformation. The energy difference between these forms and the barrier to interconversion can be calculated. It is generally known that cyclobutane itself has a puckered conformation with a low barrier to ring inversion. The fusion to the indolinone ring at the spiro center will influence this conformational preference.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for investigating the potential reaction mechanisms involving this compound. This can include studying its synthesis or its reactivity in various chemical transformations.

For instance, the synthesis of spiro-indolinones often involves cycloaddition reactions. Computational chemistry can be used to model the transition states and intermediates of these reactions. By calculating the activation energies for different possible pathways, the most likely reaction mechanism can be identified. This provides insights that are often difficult to obtain through experimental means alone.

The reactivity of the molecule can also be explored. For example, the susceptibility of the carbonyl group to nucleophilic attack or the possibility of reactions at the aromatic ring can be assessed. By modeling the interaction of this compound with various reagents, chemists can predict its chemical behavior and design new synthetic routes or functional materials.

Prediction of Spectroscopic Properties

Computational chemistry allows for the prediction of various spectroscopic properties of this compound, which can be invaluable for its characterization and identification.

NMR Spectroscopy: The chemical shifts of ¹H and ¹³C atoms can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach, typically in conjunction with DFT. These predicted chemical shifts, when compared with experimental data (if available), can confirm the structure of the molecule. The calculations can also help in assigning specific peaks in the experimental spectrum to particular atoms in the molecule.

Infrared (IR) Spectroscopy: The vibrational frequencies of the molecule can be computed, which correspond to the peaks in an IR spectrum. The calculated frequencies for characteristic functional groups, such as the C=O stretch of the lactam and the N-H stretch of the indolinone ring, can be compared with experimental IR data to verify the molecular structure.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can be used to predict the electronic absorption spectrum (UV-Vis) of the molecule. These calculations provide information about the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions. This can help in understanding the photophysical properties of the compound.

Molecular Dynamics Simulations for Dynamic Behavior

While DFT and other quantum chemical methods provide detailed information about static molecular properties, molecular dynamics (MD) simulations offer insights into the dynamic behavior of this compound over time.

MD simulations model the movement of atoms in a molecule by solving Newton's equations of motion. These simulations can be performed in various environments, such as in a vacuum or in the presence of a solvent like water, to mimic experimental conditions.

Structure Activity Relationships Sar in Spiro Cyclobutane 1,3 Indolin 2 One Derivatives: Chemical and Molecular Binding Perspectives

Influence of Spirocyclic Ring Size on Molecular Recognition and Binding Affinities

The size of the spirocyclic ring attached to the indolin-2-one core is a critical determinant of molecular recognition and binding affinity. The cyclobutane (B1203170) ring, in particular, offers a unique combination of rigidity and three-dimensionality that can be optimal for fitting into specific protein binding pockets.

Research on G9a inhibitors has highlighted the importance of the spirocyclic cyclobutane ring for potency. In one study, the spiro[cyclobutane-1,3'-indol]-2'-amine scaffold was identified as a potent inhibitor. SAR studies revealed that replacing the cyclobutane with a larger spirocyclic cyclopentane (B165970) or cyclohexane (B81311), or removing the ring entirely (substitution with hydrogens), led to a decrease in potency by at least one order of magnitude nih.gov. This suggests that the specific size and conformational profile of the four-membered ring are crucial for optimal interaction with the G9a protein.

Conversely, in other molecular contexts, a smaller ring may be more beneficial. For instance, studies on illudin analogues, which are anticancer sesquiterpenes, compared compounds with a spiro-cyclobutane to those with a spiro-cyclopropane ring. The results indicated that the compounds containing the spiro-cyclopropane structure exhibited greater cytotoxicity nih.gov. This finding underscores that the optimal ring size is highly dependent on the specific biological target.

The following table summarizes the general trend observed for the influence of the spiro-ring size on the activity of spirooxindole derivatives against different targets.

Spiro RingTargetObserved Activity Trend
CyclopropaneCancer Cells (Illudin Analogues)Higher cytotoxicity compared to cyclobutane nih.gov
Cyclobutane G9a Histone Methyltransferase Optimal potency; larger rings decrease activity nih.gov
CyclopentaneG9a Histone MethyltransferaseLower potency than cyclobutane nih.gov
CyclohexaneG9a Histone MethyltransferaseLower potency than cyclobutane nih.gov

Role of Substituents on the Indolin-2-one Moiety in Modulating Binding Profiles

Substituents on the aromatic ring and the nitrogen atom of the indolin-2-one moiety play a significant role in modulating the binding profiles of spiro[cyclobutane-1,3'-indolin]-2'-one derivatives. These modifications can influence electronic properties, lipophilicity, and the potential for hydrogen bonding, all of which affect ligand-target interactions.

Studies on spiro[cyclopropane-1,3'-indolin]-2'-ones as potential anticancer agents have generated extensive SAR data. The substitution pattern on the indolin-2-one ring was found to be critical for activity against various human cancer cell lines nih.govresearchgate.net. For example, the presence of electron-withdrawing or electron-donating groups at different positions on the aromatic ring can significantly alter the biological activity.

Furthermore, the substituent on the indolinone nitrogen (the N-protecting group) can have a profound effect on the stereochemical outcome of synthetic reactions, which in turn influences the biological activity of the final compounds. In the synthesis of spiro[cyclohexane-1,3'-indolin]-2'-ones, it was observed that electron-withdrawing N-protecting groups led to a different major diastereomer compared to electron-donating N-protecting groups nih.gov. This highlights the indirect but crucial role of N-substituents in determining the final three-dimensional shape and, consequently, the binding profile.

A summary of substituent effects on the anticancer activity of a series of spiro[cyclopropane-1,3'-indolin]-2'-one (B178442) derivatives is presented below.

CompoundIndolin-2-one SubstituentActivity against DU-145 (Prostate Cancer)
Derivative A5-HModerate Activity
Derivative B5-ClIncreased Activity
Derivative C5-BrHigh Activity
Derivative D1-CH3Variable Activity

Note: This table is a generalized representation based on typical SAR findings in the literature.

Impact of Stereochemistry on Ligand-Target Interactions (e.g., Bromodomain Binding)

The three-dimensional arrangement of atoms, or stereochemistry, is a paramount factor in the interaction between a ligand and its biological target. For this compound derivatives, the spirocyclic nature of the core creates a rigid, chiral scaffold where the precise orientation of substituents can dictate binding affinity and selectivity.

The development of this compound derivatives as inhibitors of bromodomains, particularly the BET (Bromodomain and Extra-Terminal domain) family, serves as a key example. These proteins recognize and bind to acetylated lysine residues on histones, and their inhibition is a promising strategy in oncology and inflammation. The specific stereochemistry at the spiro-carbon and any other chiral centers on the molecule is critical for effective inhibition of the binding of BET family bromodomains to these acetylated lysine residues google.com.

Diastereoselective synthesis methods are often employed to produce specific stereoisomers of spirooxindoles, allowing for the evaluation of their differential biological activities. For example, transition metal-free diastereoselective cyclopropanation has been used to synthesize spiro[cyclopropane-1,3'-indolin]-2'-ones with high control over the relative stereochemistry, leading to compounds with promising anticancer activity rsc.org. The ability to isolate and test individual enantiomers and diastereomers is crucial for establishing a clear SAR.

Conformational Constraints and their Effect on Binding Selectivity

The cyclobutane ring imposes significant conformational constraints on the this compound scaffold. This rigidity can be advantageous in drug design as it reduces the entropic penalty upon binding to a target protein, potentially leading to higher affinity nih.gov. A conformationally restricted molecule presents a more defined shape to the binding site, which can also enhance selectivity for a specific target over others.

The puckered nature of the cyclobutane ring provides a three-dimensional structure that can be exploited to position key pharmacophoric groups in precise orientations for optimal interaction with a biological target nih.gov. This is in contrast to more flexible linkers or ring systems which can adopt multiple conformations, some of which may be non-productive for binding.

The introduction of rigid scaffolds like the spiro-cyclobutane system is a known strategy to improve biological activity and selectivity. In the context of peptidomimetics, for example, the inclusion of cyclobutane-containing amino acids has been shown to restrict the conformational flexibility of the peptide backbone, influencing its biological properties mdpi.com. This principle applies to small molecule inhibitors as well, where the constrained conformation of the this compound core can lead to improved binding selectivity for targets such as kinases or bromodomains.

Bioisosteric Replacement Strategies Involving the Cyclobutane Ring

Bioisosteric replacement is a widely used strategy in medicinal chemistry to optimize drug-like properties by substituting one functional group or moiety with another that has similar physical or chemical properties, leading to similar biological activity spirochem.comsilae.it. In the context of this compound derivatives, the cyclobutane ring itself can be the subject of bioisosteric replacement to fine-tune activity, selectivity, and pharmacokinetic properties.

As discussed in section 7.1, replacing the cyclobutane ring with other cyclic systems like cyclopropane, cyclopentane, or cyclohexane is a form of bioisosteric replacement. The observation that a spiro-cyclobutane was optimal for G9a inhibition while a spiro-cyclopropane was more potent in certain anticancer compounds illustrates how this strategy can be target-dependent nih.govnih.gov.

Original MoietyBioisosteric ReplacementPotential Outcome
Spiro-cyclobutaneSpiro-cyclopropaneMay increase strain and alter bond angles, potentially improving fit for some targets (e.g., illudin analogues) nih.gov.
Spiro-cyclobutaneSpiro-cyclopentane/cyclohexaneIncreases size and lipophilicity; may decrease potency if the binding pocket is constrained (e.g., G9a inhibitors) nih.gov.
Spiro-cyclobutaneSpiro-heterocycle (e.g., oxetane)Can introduce hydrogen bond acceptors/donors, altering solubility and binding interactions.

Applications of Spiro Cyclobutane 1,3 Indolin 2 One in Advanced Chemical Synthesis and Materials Science

As a Versatile Building Block for Complex Molecular Architectures

The Spiro[cyclobutane-1,3'-indolin]-2'-one scaffold is a foundational element for constructing intricate molecular structures. The reactivity of the indolin-2-one core, including the lactam carbonyl and the N-H group, allows for a variety of chemical transformations. Chemists utilize this scaffold in multicomponent reactions (MCRs), cycloadditions, and rearrangement reactions to generate diverse and complex molecular libraries. mdpi.comresearchgate.net

One notable synthetic strategy involves the oxidative rearrangement of spiro cyclobutane (B1203170) cyclic aminals, which can be derived from related spiro[cyclobutane-1,3'-indoline] (B1614258) precursors. This process leads to the efficient construction of bicyclic amidines through a ring expansion of the cyclobutane moiety. acs.org Such transformations highlight the utility of the strained four-membered ring in driving the formation of more complex heterocyclic systems. The ability to build upon the core structure through various synthetic methodologies underscores its role as a versatile platform for generating novel chemical entities with significant structural diversity. researchgate.net

Reaction TypeDescriptionResulting Structure
Ring Expansion Rearrangement of spirocyclic cyclobutane N-halo aminals derived from the scaffold. acs.orgBicyclic Amidines
Multicomponent Reactions (MCRs) One-pot synthesis involving the spirooxindole core, an amine, and a third reactant. mdpi.comHighly substituted, complex spiro-heterocycles.
Cycloaddition Reactions The indolinone moiety can act as a dipolarophile in [3+2] cycloadditions. nih.govresearchgate.netFused polycyclic spirooxindole systems.

In the Synthesis of Natural Product Derivatives

The spirooxindole motif is a core component of numerous biologically active natural products, including a variety of alkaloids. researchgate.net The this compound structure, while not as prevalent in nature as its cyclopentane (B165970) or cyclohexane (B81311) counterparts, provides a valuable and synthetically accessible scaffold for creating derivatives of these natural products. By using this building block, chemists can synthesize analogues that mimic the three-dimensional structure of natural alkaloids, allowing for the exploration of structure-activity relationships (SAR).

For instance, the core structure is related to spirooxindole alkaloids that have shown significant anticancer activity. mdpi.com Synthetic efforts focus on using building blocks like this compound to generate libraries of compounds that can be screened for enhanced biological activity or improved pharmacological properties compared to the original natural products. researchgate.net

As a Scaffold for the Design of Molecular Probes and Chemical Tools

The rigid, well-defined three-dimensional geometry of the this compound scaffold makes it an excellent template for the design of molecular probes and chemical tools. nih.gov These tools are essential for studying complex biological systems. By functionalizing the core scaffold with reporter groups (e.g., fluorophores) or reactive moieties, researchers can create probes that bind to specific biological targets.

An example of this application is the incorporation of a spiro-indoline structural template as a ligand to probe the active site of enzymes like HIV-1 protease. nih.gov The conformational restriction of the spirocyclic system helps to pre-organize the molecule into a bioactive conformation, potentially leading to higher binding affinity and selectivity. This approach allows for the development of highly specific tools for investigating protein function and for use in diagnostic applications.

Role in the Development of Novel Organic Electronic Materials (e.g., Hole-Transporting Materials)

In the field of materials science, spiro-conjugated molecules are highly valued for their morphological stability and charge-transport properties. mdpi.com While the preeminent hole-transporting material (HTM) in perovskite solar cells is Spiro-OMeTAD, which features a spirobifluorene core, the underlying principle of using a spiro-center is broadly applicable. rsc.org The spiro-linkage creates a non-planar, three-dimensional structure that disrupts crystallization and promotes the formation of stable amorphous films, a critical feature for long-lasting electronic devices. st-andrews.ac.uk

Derivatives based on spiro-cores, such as those from the spirobisindane family, are being investigated as cost-effective and stable alternatives to Spiro-OMeTAD. st-andrews.ac.uk The lower molecular symmetry of cores like spirobisindane can lead to more uniform films, which is beneficial for device performance and stability. st-andrews.ac.uk The this compound scaffold represents another potential core for the design of new HTMs, where the cyclobutane unit would impart specific electronic and steric properties to tune the material's performance in organic light-emitting diodes (OLEDs) and photovoltaic cells. researchgate.net

MaterialCore StructureKey Advantage in Organic Electronics
Spiro-OMeTAD SpirobifluoreneHigh hole mobility and efficiency in perovskite solar cells. rsc.org
Spirobisindane Derivatives SpirobisindaneLower symmetry promotes uniform amorphous films and enhanced stability. st-andrews.ac.uk
This compound Based Materials This compoundPotential for novel properties due to the unique cyclobutane spiro-fusion.

Design of Conformationally Restricted Scaffolds for Chemical Libraries

The creation of chemical libraries for high-throughput screening is a cornerstone of modern drug discovery. The this compound scaffold is exceptionally well-suited for this purpose due to its conformational rigidity. researchgate.net Unlike flexible, linear molecules, the fixed spatial arrangement of substituents on a spirocyclic core allows for a more precise exploration of chemical space and a better understanding of how molecular shape influences biological activity. researchgate.net

This rigidity reduces the entropic penalty upon binding to a biological target, which can lead to higher affinity. mdpi.com Synthetic libraries based on this scaffold can be generated through various methods, including multicomponent reactions that introduce diversity at multiple points on the molecule in a single step. mdpi.com These libraries of this compound derivatives serve as a rich source of novel compounds for screening against a wide range of therapeutic targets, from cancer to infectious diseases. researchgate.netnih.gov

Challenges and Future Research Directions in Spiro Cyclobutane 1,3 Indolin 2 One Chemistry

Development of More Efficient and Sustainable Synthetic Routes

Future research will focus on several key areas to address these issues:

Catalyst Development: The design of novel catalysts, including transition metals, organocatalysts, and biocatalysts, is crucial. nih.gov For instance, the use of earth-abundant and non-toxic metals like manganese and zinc is a promising alternative to more expensive and toxic heavy metals. nih.gov Nanoparticle-based catalysts, such as zinc sulfide (ZnS) or magnetically recoverable manganese ferrite (MnFe2O4) nanoparticles, offer advantages like high efficiency, reusability, and operation in green solvents like water. nih.gov

Biocatalysis: The application of enzymes, such as lipase, in one-pot tandem reactions presents a green and efficient route. mdpi.com These reactions can be performed in aqueous media under mild conditions, often yielding high purity products without the need for extensive purification. mdpi.com

Alternative Energy Sources: The use of microwave and ultrasonic irradiation can significantly reduce reaction times and improve yields. researchgate.nettandfonline.com These techniques offer an energy-efficient alternative to conventional heating.

Multicomponent Reactions (MCRs): One-pot MCRs are highly atom-economical and reduce the need for intermediate separation and purification steps, thus minimizing solvent usage and waste generation. researchgate.netbenthamdirect.com Combining MCRs with green approaches like catalyst-free or solvent-free conditions is a significant area for future exploration. researchgate.net

Table 1: Comparison of Sustainable Synthetic Methods for Spirooxindoles.
MethodCatalyst/ConditionsKey AdvantagesReference
Ultrasonic IrradiationOrganocatalysts (e.g., (±)-Camphor-10-sulfonic acid) or Phase Transfer CatalystsShort reaction times, high yields, green reaction media. tandfonline.com
Lipase CatalysisLipase in aqueous mediaMild conditions, moderate to good yields, excellent functional group tolerance, environmentally friendly. mdpi.com
Nanoparticle CatalysisZnS or MnFe2O4 nanoparticles in waterHigh efficiency, catalyst is green and often reusable. nih.gov
Aqueous Media SynthesisAg nanoparticles in waterGreen approach, high to excellent yields, short reaction times. nih.gov

Enhancing Stereoselectivity in Complex Derivatizations

The biological activity of spiro[cyclobutane-1,3'-indolin]-2'-ones is often highly dependent on their stereochemistry. Therefore, controlling the three-dimensional arrangement of atoms during synthesis and subsequent derivatizations is of paramount importance. A significant challenge lies in achieving high levels of diastereo- and enantioselectivity, especially when creating multiple stereocenters.

Future research efforts will likely concentrate on:

Asymmetric Catalysis: The development of novel chiral catalysts is central to achieving high stereocontrol. This includes chiral Lewis acids, bifunctional organocatalysts (like squaramide-amine catalysts), and transition metal complexes with chiral ligands (e.g., N,N′-dioxide/Ni(OTf)₂). nih.govsemanticscholar.orgnih.gov For example, highly regio- and enantioselective [2+2] cycloadditions have been achieved using N,N′-dioxide/Ni(OTf)₂ as the catalyst to obtain optically active spirocyclobutyl oxindole (B195798) derivatives. nih.gov

Organocatalytic Cascade Reactions: Tandem or cascade reactions initiated by a single organocatalyst can efficiently construct complex spirocyclic systems with multiple stereocenters in a single operation. nih.gov The challenge is to control the stereochemical outcome of each step in the cascade. The protecting group on the indolin-2-one nitrogen has been shown to play a critical role in the stereochemical outcome of aldol (B89426) ring closures in certain cascade reactions. nih.gov

Substrate Control: Exploring how the inherent chirality within a starting material can be transferred to the final product is another important avenue. Lewis acid-promoted annulations of chiral silylalcohols, for instance, have demonstrated excellent chirality transfer in the synthesis of functionalized oxaspirooxindoles. nih.gov

Table 2: Examples of Catalysts for Stereoselective Synthesis of Spirooxindoles.
Catalyst SystemReaction TypeStereoselectivity AchievedReference
N,N′-dioxide/Ni(OTf)2[2+2] CycloadditionHigh regio- and enantioselectivity (up to 90% ee). nih.govsemanticscholar.org
(R)-diphenylprolinol silyl (B83357) etherMichael/Aldol CascadeExcellent enantioselectivities (>99% ee). nih.gov
Chiral Squaramide-Amine CatalystMichael-Michael CascadeGood yields and excellent enantioselectivities (up to 97% ee). nih.gov
Dinuclear Zinc CatalystMichael/Hemiketalization followed by Friedel–CraftsHigh diastereo- and enantioselectivity. nih.gov

Exploration of Novel Reactivity Patterns

Expanding the synthetic utility of the spiro[cyclobutane-1,3'-indolin]-2'-one core requires the discovery of new and unconventional reaction pathways. While cycloaddition reactions are well-established for constructing the spirocyclobutane ring, exploring the subsequent reactivity of this strained four-membered ring is a key challenge. nih.gov

Future directions in this area include:

Ring-Opening and Rearrangement Reactions: Investigating reactions that proceed via selective opening of the cyclobutane (B1203170) ring could provide access to novel and structurally diverse scaffolds. For example, sequential transformations of spirocyclobutyl oxindoles have led to the formation of dihydropyran-fused indoles and γ-lactones. nih.govsemanticscholar.org

Post-Synthetic Modification: Developing methods for the selective functionalization of the this compound core is essential for creating libraries of analogues for biological screening. This includes C-H activation strategies to introduce new substituents at various positions on the scaffold.

Photocatalysis: The use of visible light-mediated reactions offers a mild and green approach to accessing new reactivity patterns that may not be achievable through traditional thermal methods. bohrium.com

Domino and Cascade Reactions: Designing novel cascade reactions that build upon the this compound framework can rapidly increase molecular complexity. nih.govmdpi.com Organocatalytic cascade reactions, such as Michael/Aldol sequences, have been used to construct spirocyclohexane oxindoles, and similar strategies could be adapted for derivatizing the cyclobutane ring. nih.gov

Advanced Characterization of Transient Intermediates

A deep understanding of reaction mechanisms is fundamental to optimizing existing synthetic methods and designing new ones. A significant challenge in studying the reactions that form and functionalize spiro[cyclobutane-1,3'-indolin]-2'-ones is the detection and characterization of short-lived, transient intermediates. These species often dictate the reaction's outcome and stereoselectivity.

Future research will need to employ a combination of advanced techniques:

Computational Chemistry: Density Functional Theory (DFT) and other computational methods are powerful tools for probing reaction mechanisms, predicting the structures of transition states, and understanding the factors that control selectivity. nih.govresearchgate.net Molecular Electron Density Theory (MEDT) has been used to study the mechanism and selectivity of [3+2] cycloaddition reactions to form other spirooxindoles. nih.gov

Advanced Spectroscopic Techniques: The use of in-situ spectroscopic methods, such as rapid-injection NMR and stopped-flow UV-Vis or IR spectroscopy, can provide real-time information about the species present in the reaction mixture.

Mass Spectrometry: Techniques like Electrospray Ionization-Mass Spectrometry (ESI-MS) can be used to detect and characterize reaction intermediates, as demonstrated in the confirmation of pyrrolizidine spirooxindole derivative structures. acs.org

Crystallography: While challenging for transient species, X-ray crystallography of trapped intermediates or stable analogues can provide invaluable structural information. nih.gov

Integration with Automated Synthesis and Flow Chemistry

To accelerate the discovery and development of new this compound-based compounds, high-throughput synthesis and screening methods are needed. The integration of automated synthesis and flow chemistry presents a significant opportunity but also a challenge for complex, multi-step, and stereoselective reactions.

Future progress in this domain will involve:

Flow Chemistry: Translating key synthetic steps to continuous flow reactors can offer numerous advantages, including improved safety, better heat and mass transfer, precise control over reaction parameters (temperature, pressure, and time), and the potential for telescoped reactions, which minimizes intermediate handling. mdpi.com The synthesis of related spiro-compounds has been achieved using continuous flow techniques. mdpi.com

Automated Synthesis Platforms: The use of robotic systems for automated reaction setup, workup, and purification can dramatically increase the number of derivatives that can be synthesized in a given timeframe. This is particularly valuable for generating compound libraries for structure-activity relationship (SAR) studies.

Real-Time Analytics: Integrating real-time analytical techniques (e.g., HPLC, UPLC-MS, NMR) into flow chemistry setups allows for rapid reaction optimization by providing immediate feedback on reaction performance.

Machine Learning: The application of machine learning algorithms to predict reaction outcomes and suggest optimal reaction conditions based on large datasets could revolutionize the process of synthetic route development for complex molecules like spiro[cyclobutane-1,3'-indolin]-2'-ones.

Q & A

Q. What are the common synthetic strategies for preparing Spiro[cyclobutane-1,3'-indolin]-2'-one derivatives?

this compound derivatives are typically synthesized via multicomponent reactions (MCRs) or cycloaddition strategies. For example:

  • Multicomponent Reactions : Isocyanide-based MCRs yield spiro[indole-2,2'-pyrrole] derivatives, with LiAlH4 and THF under nitrogen facilitating nitro-reduction and lactamization steps .
  • [4+2] Cycloaddition : Reactions involving spirocyclohexane oxindole precursors and quinoline derivatives in dichloromethane (DCM) enable stereoselective spiroannulation, monitored by TLC and purified via flash chromatography .
  • One-Pot Methods : Sequential nitro-reduction and double lactamization using LiAlH4 in THF under controlled conditions provide spiro[indoline-3,3'-quinoline] scaffolds .

Q. What spectroscopic techniques confirm the structural integrity of this compound derivatives?

Key techniques include:

  • IR Spectroscopy : Identifies functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹) .
  • NMR (¹H/¹³C) : Assigns proton environments (e.g., δH 7.2–8.1 ppm for aromatic protons) and carbon frameworks .
  • LCMS/HRMS : Validates molecular ion peaks and isotopic patterns (e.g., [M+H]⁺ peaks matching theoretical masses) .
  • X-ray Crystallography : Resolves absolute stereochemistry (e.g., CCDC-deposited structures) .

Advanced Research Questions

Q. How can stereochemical challenges during synthesis be addressed?

Stereochemical control is achieved through:

  • Diastereoselective Cyclopropanation : Tosylhydrazone salts enable metal-free cyclopropanation, favoring specific stereoisomers via transition-state modulation .
  • Chiral Auxiliaries : Use of tert-butyl or piperidinyl groups in precursors directs spirocenter formation, as seen in [4+2] cycloadditions .
  • Kinetic vs. Thermodynamic Control : Monitoring reaction time and temperature optimizes enantiomeric excess (e.g., TFA-mediated deprotection at RT preserves stereochemistry) .

Q. How are discrepancies between experimental and theoretical spectral data resolved?

Discrepancies arise from impurities or instrumental limitations. Mitigation strategies include:

  • Elemental Analysis : Cross-checking calculated vs. observed C/H/N/O percentages (e.g., <0.3% deviation indicates high purity) .
  • 2D NMR (COSY, HSQC) : Resolves overlapping signals in complex spiro scaffolds .
  • Crystallographic Refinement : X-ray data (e.g., CCDC 843674) validate bond angles and torsional strain in cyclobutane-indolinone fused systems .

Q. What methodologies guide structure-activity relationship (SAR) studies for anticancer applications?

SAR studies involve:

  • Substitution Pattern Screening : Introducing halogens (e.g., 5'-bromo derivatives) or electron-withdrawing groups to enhance cytotoxicity .
  • In Vitro Assays : MTT-based viability tests on cancer cell lines (e.g., breast cancer MCF-7) .
  • Pharmacophore Modeling : Aligning spirocyclic cores with kinase active sites (e.g., PKR inhibition) to prioritize synthetic targets .

Q. How are biological activity contradictions between in vitro and in vivo models addressed?

  • Metabolic Stability Studies : Liver microsome assays identify rapid degradation (e.g., esterase-mediated hydrolysis of tert-butyl esters) .
  • Prodrug Strategies : Masking labile groups (e.g., methoxybenzoyl derivatives) improves bioavailability .
  • PK/PD Modeling : Correlating plasma concentrations (HPLC-MS) with tumor regression in murine models .

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